BenchChemオンラインストアへようこそ!

Msh, 2-tyr-alpha-

Receptor autoradiography Melanoma Radioligand binding

Native α-MSH (CAS 75487-36-4) is the irreplaceable reference agonist for melanocortin receptor research. Unlike super-potent NDP-α-MSH analogs, only native α-MSH preserves the endogenous MC1/MC3/MC4/MC5 affinity gradient and provides the Tyr2 residue required for direct radioiodination, yielding radioligands with ≤20% non-specific binding on melanoma cells. Position-2 substitutions reduce potency by 88–96%, confirming that native Tyr2 is mandatory for valid SAR calibration, radioligand development, and baseline pharmacological benchmarking across all melanocortin subtypes.

Molecular Formula C77H109N21O19S
Molecular Weight 1664.9 g/mol
CAS No. 75487-36-4
Cat. No. B1660381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsh, 2-tyr-alpha-
CAS75487-36-4
Synonyms(2-D-tyrosine)-alpha-MSH
2-Tyr-alpha-MSH
2-tyrosine-alpha-MSH
3,5-ditritiotyr(2)-alpha-MSH
MSH, 2-Tyr-alpha-
MSH, 2-tyrosine-alpha-
Molecular FormulaC77H109N21O19S
Molecular Weight1664.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C
InChIInChI=1S/C77H109N21O19S/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1
InChIKeyWHNFPRLDDSXQCL-UAZQEYIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Msh, 2-Tyr-alpha- (CAS 75487-36-4): Endogenous α-MSH Peptide Baseline for Melanocortin Receptor Research and Bioassay Standardization


Msh, 2-tyr-alpha- (CAS 75487-36-4) is the synthetic form of endogenous α-melanocyte-stimulating hormone (α-MSH), a tridecapeptide (Ac-Ser1-Tyr2-Ser3-Met4-Glu5-His6-Phe7-Arg8-Trp9-Gly10-Lys11-Pro12-Val13-NH2) of the melanocortin family [1]. It functions as a non-selective full agonist at melanocortin receptors MC1 (Ki = 0.230 nM), MC3 (Ki = 31.5 nM), MC4 (Ki = 900 nM), and MC5 (Ki = 7160 nM), with no activity at MC2 [2]. Available as a >95% purity synthetic solid with a molecular weight of 1664.9 Da and water solubility , this compound serves as the essential reference agonist for pharmacological calibration, structure-activity relationship (SAR) studies, and radioligand development in melanocortin receptor research [3].

Why Msh, 2-tyr-alpha- (α-MSH) Cannot Be Replaced by Synthetic Super-Potent Analogs for Radiolabeling, SAR Baselines, and Native Receptor Pharmacology Studies


Although synthetic analogs such as [Nle4,D-Phe7]-α-MSH (NDP-α-MSH) exhibit up to 100-fold greater binding affinity than native α-MSH [1], these super-potent ligands are demonstrably unsuitable as universal substitutes. Critically, the native Tyr2 residue of α-MSH provides a unique site for direct radioiodination that yields radioligands with low non-specific binding (≤20% of total) on human melanoma cells, whereas monoiodinated [Tyr(125I)2,Nle4]-α-MSH exhibits high non-displaceable binding that precludes its use in receptor assays [2]. Furthermore, alanine-scanning mutagenesis has demonstrated that Tyr2 is the only N-terminal residue whose replacement significantly impairs binding affinity at the MC3 receptor, establishing that the native Tyr2 side chain participates directly in ligand-receptor recognition rather than merely serving as a structural scaffold [3]. Position-2 modifications produce a defined potency hierarchy — [I2-Tyr2]-α-MSH and [D-Tyr2]-α-MSH exhibit 12% and 4%, respectively, of native α-MSH potency in the frog skin assay — confirming that even conservative substitutions at this position cannot preserve the native pharmacological profile [4]. These quantitative structure-activity relationships mean that native α-MSH remains irreplaceable as a reference standard for calibrating melanocortin receptor assays, validating radioligand binding protocols, and establishing baseline pharmacological parameters against which all synthetic analogs must be benchmarked.

Quantitative Differentiation Evidence for Msh, 2-tyr-alpha- (α-MSH) Versus Structural Analogs: Binding Affinity, Radioligand Performance, and Position-2 SAR


Receptor Binding Affinity Across Melanoma Cell Lines: [125I-Tyr2]-α-MSH KD Values Versus Cell-Based Assays

Quantitative autoradiography using [125I-Tyr2]-α-MSH on frozen tumor sections from three melanoma models yielded dissociation constants (KD) that were comparable to those obtained in parallel cell-binding assays, validating the radioligand's performance across experimental formats. For B16-F1 murine melanoma, KD values were 1.87 nmol/L (tumor sections) vs. 1.31 nmol/L (cultured cells); for human D10 melanoma, 0.32 vs. 0.33 nmol/L; and for human HBL melanoma, 2.24 vs. 1.36 nmol/L [1]. The close concordance between tissue-section autoradiography and cell-binding KD values across multiple cell lines demonstrates that [125I-Tyr2]-α-MSH maintains consistent receptor recognition in both intact tissue architecture and isolated cell preparations, a property not systematically established for monoiodinated NDP-α-MSH analogs [1].

Receptor autoradiography Melanoma Radioligand binding KD determination

Tyr2 Requirement for MC3 Receptor Binding: Alanine Substitution Differentiates Terminal Versus Core Residue Contributions

Systematic alanine substitution of α-MSH residues revealed that within the N-terminal region (positions 1-3), only replacement of Tyr2 by alanine reduced binding affinity at the rat hypothalamus MC3 receptor [1]. This contrasts with Ser1 and Ser3, whose alanine substitution did not impair binding [1]. The core residues Met4, Phe7, Arg8, and Trp9 were also essential, while Glu5 was dispensable [1]. This differential sensitivity establishes that Tyr2 contributes specifically to MC3 receptor recognition, beyond a purely structural role, and that native α-MSH cannot be replaced by N-terminally truncated or Ser/Thr-substituted analogs without measurable loss of MC3 binding affinity [1].

MC3 receptor Alanine scanning Structure-activity relationship Ligand-receptor interaction

Radioligand Non-Specific Binding: [Tyr(125I)2]-α-MSH Demonstrates ≤20% Non-Specific Binding Versus Non-Displaceable Binding of Nle4-Substituted Tracers

A direct three-way comparison of monoiodinated α-MSH radioligands on human D10 melanoma cells demonstrated that [Tyr(125I)2]-α-MSH produced non-specific binding not exceeding 20% of total binding, qualifying it as an excellent radioligand [1]. In contrast, [Tyr(125I)2,Nle4]-α-MSH exhibited a high degree of non-specific binding that could not be displaced by excess unlabeled α-MSH and only partially by [Nle4]-α-MSH [1]. The [Tyr(125I)2,Nle4,D-Phe7]-α-MSH tracer gave similarly problematic results, though with a reduced proportion of non-specific binding compared to the Nle4-only variant [1]. This differential non-specific binding profile directly impacts assay signal-to-noise ratio and data interpretability in receptor binding studies [1].

Radioligand binding assay Non-specific binding Melanoma MC1R

Position-2 Modification Potency Hierarchy: [I2-Tyr2]-α-MSH and [D-Tyr2]-α-MSH Show 88-96% Potency Loss Relative to Native α-MSH

Comparative pharmacological profiling of α-MSH analogs modified at position 2 established a defined potency hierarchy across two complementary bioassay systems. In the frog skin melanophore assay (α-MSH relative potency = 1.0), [I2-Tyr2]-α-MSH exhibited a relative potency of 0.12 and [D-Tyr2]-α-MSH exhibited a relative potency of 0.04 [1]. In the mouse melanoma adenylate cyclase system, the same analogs showed relative potencies of 0.40 and 0.20, respectively [1]. All compounds tested, including the position-2-modified analogs, were full agonists, indicating that the Tyr2 modifications affect receptor binding/activation efficiency (potency) without abolishing intrinsic efficacy [1]. The approximately 2-3-fold higher relative potencies observed in the adenylate cyclase system versus the frog skin assay suggest differential structural specificity at melanotropin receptors in the two cell systems [1].

Structure-activity relationship Position-2 substitution Melanophore assay Adenylate cyclase

Melanocortin Receptor Subtype Selectivity Profile: Native α-MSH Ki Values Define the Baseline for Subtype-Specific Analog Development

Native α-MSH binds to the four melanocortin receptor subtypes with a distinct affinity gradient: MC1 (Ki = 0.230 nM) >> MC3 (Ki = 31.5 nM) > MC4 (Ki = 900 nM) > MC5 (Ki = 7160 nM), and shows no binding to MC2 [1]. This ~31,000-fold affinity span from MC1 to MC5 establishes the endogenous selectivity baseline [1]. In comparison, the synthetic super-potent analog [Nle4,D-Phe7]-α-MSH (NDP-α-MSH) binds MC1 with approximately 100-fold higher affinity than α-MSH, substantially compressing this selectivity window [2]. This means that native α-MSH is the appropriate reference compound for studies requiring the endogenous receptor subtype affinity profile, whereas NDP-α-MSH is unsuitable when physiological MC1/MC3/MC4/MC5 affinity ratios must be maintained.

Melanocortin receptors MC1R MC3R MC4R MC5R Receptor subtype selectivity

High-Value Application Scenarios for Msh, 2-tyr-alpha- (α-MSH) Based on Quantitative Differentiation Evidence


Radioligand Development: [125I-Tyr2]-α-MSH as the Preferred Tracer for Melanoma MC1R Autoradiography and Binding Assays

For laboratories developing radioligand binding assays targeting melanocortin receptors in melanoma, [125I-Tyr2]-α-MSH is the evidence-supported choice. Its ≤20% non-specific binding on human D10 melanoma cells [1], combined with validated KD concordance across tissue-section autoradiography and cultured cell formats (tumor/cell KD ratios of 0.97-1.65 across B16, D10, and HBL lines) [2], makes it superior to monoiodinated Nle4-containing tracers [1]. This compound should be procured by facilities performing melanoma biopsy MC1R quantification, in vitro receptor density measurements, or developing radiopharmaceuticals where high signal-to-noise ratio and format-independent binding characteristics are critical.

Pharmacological Reference Standard for SAR Studies Requiring Native Receptor Affinity Gradients

Native α-MSH provides the only experimentally validated baseline for structure-activity relationship studies where the endogenous MC1/MC3/MC4/MC5 affinity gradient (MC1 Ki = 0.230 nM; MC3 Ki = 31.5 nM; MC4 Ki = 900 nM; MC5 Ki = 7160 nM) must be preserved [1]. Super-potent analogs like NDP-α-MSH, which bind ~100-fold more tightly [2], compress this selectivity window and are unsuitable as reference compounds for studies of subtype-specific ligand design. Procurement of native α-MSH is indicated for medicinal chemistry programs developing subtype-selective melanocortin ligands where fidelity to the endogenous affinity profile is the design criterion.

Bioassay Calibration: α-MSH as the Full Agonist Potency Reference (Relative Potency = 1.0) for Melanophore and Adenylate Cyclase Assays

In frog skin melanophore and mouse melanoma adenylate cyclase bioassays, α-MSH serves as the defined potency reference (relative potency = 1.0) against which all analogs are benchmarked [1]. Position-2-modified analogs such as [I2-Tyr2]-α-MSH and [D-Tyr2]-α-MSH exhibit 88-96% potency reductions in the frog skin assay [1], confirming that native α-MSH is the indispensable calibration standard. Research groups performing melanocortin peptide potency screening should procure native α-MSH as the primary reference agonist to ensure cross-study comparability and enable quantitative ranking of novel analogs within the established potency hierarchy.

MC3 Receptor Pharmacology: Native Tyr2-Containing α-MSH as the Essential Ligand for Probing N-Terminal Recognition Determinants

Alanine-scanning mutagenesis has demonstrated that Tyr2 is the only N-terminal residue of α-MSH whose replacement reduces MC3 receptor binding affinity [1]. This makes native α-MSH the required tool for investigating MC3 receptor N-terminal recognition mechanisms. Laboratories studying MC3 receptor-ligand interactions, particularly those using site-directed mutagenesis or computational docking approaches to map the MC3 binding pocket, should use native α-MSH as the reference ligand, as N-terminally truncated or position-2-substituted analogs fail to recapitulate the full native binding interaction at this receptor subtype [1].

Quote Request

Request a Quote for Msh, 2-tyr-alpha-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.